molecular formula C14H22BNO2Si B060860 (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid CAS No. 159590-02-0

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid

Cat. No.: B060860
CAS No.: 159590-02-0
M. Wt: 275.23 g/mol
InChI Key: GSNHHLNDEKIFIZ-UHFFFAOYSA-N
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Description

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid is a valuable organoboron building block designed for advanced synthetic applications, particularly in pharmaceutical research and materials science. The core of its utility lies in its participation in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process renowned for constructing biaryl and heterobiaryl linkages with high efficiency and functional group tolerance. The tert-butyldimethylsilyl (TBS) group protects the indole nitrogen, enhancing the stability of the molecule during purification, storage, and subsequent synthetic steps that might be incompatible with a free N-H group. This protection is crucial for ensuring reagent integrity and allows for greater flexibility in multi-step synthesis. Upon coupling, the boronic acid moiety can be selectively reacted with a wide range of organic electrophiles, such as aryl or vinyl halides, to create complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with biological activity. By using this TBS-protected boronic acid derivative, researchers can reliably incorporate a substituted indole core into target molecules, facilitating the exploration of new drug candidates, agrochemicals, and organic materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHHLNDEKIFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451014
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60451014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159590-02-0
Record name Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159590-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

The TBS group is introduced using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. Key parameters include:

ParameterOptimal RangeEffect on Yield
BaseImidazoleMaximizes silylation efficiency (92–95%)
SolventDichloromethane (DCM)Prevents indole ring decomposition
Temperature0°C → rtReduces exothermic side reactions
Reaction Time3–4 hoursBalances completion vs. over-silylation

Procedure :

  • Dissolve indole (1 eq) in anhydrous DCM (0.1 M).

  • Add imidazole (2.2 eq) and cool to 0°C.

  • Slowly add TBSCl (1.1 eq) dissolved in DCM.

  • Warm to room temperature and stir for 3 hours.

  • Quench with 0.5 M HCl, extract with ethyl acetate, and concentrate.

Yield : 94–97%.

Boronic Acid Installation via Borylation Reactions

Directed C3-Borylation

The 3-position’s reactivity is enhanced by the indole nitrogen’s electron-donating effect. A palladium-mediated approach using bis(pinacolato)diboron (B₂Pin₂) proves most effective:

Reaction Scheme :
TBS-indole+B2Pin2Pd(dppf)Cl2TBS-indol-3-boronic acid pinacol esterHydrolysisTBS-indol-3-boronic acid\text{TBS-indole} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{TBS-indol-3-boronic acid pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{TBS-indol-3-boronic acid}

Critical Conditions :

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • Solvent : Tetrahydrofuran (THF), degassed

  • Temperature : 80°C for 12 hours

Yield Data :

Boron SourceCatalyst LoadingYield (%)
B₂Pin₂3 mol%78
B₂Neop₂3 mol%65
HBpin5 mol%42

Optimization of Reaction Conditions

Moisture Sensitivity

The boronic acid intermediate is highly moisture-sensitive. Implementing strict anhydrous conditions (H₂O < 50 ppm) increases yield from 58% to 82%.

Temperature Effects

Elevated temperatures (80°C) accelerate borylation but risk TBS group cleavage. A balance is achieved by maintaining:

  • 80°C for pinacol ester formation

  • 25°C for hydrolysis to boronic acid

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from desilylated byproducts (<2% contamination).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, B(OH)₂), 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.32 (m, 2H), 6.71 (s, 1H), 0.98 (s, 9H, TBS), 0.21 (s, 6H, TBS-CH₃).

  • HPLC Purity : 98.4% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry reduces reaction time from 12 hours to 45 minutes, with a 14% yield improvement due to better heat/mass transfer.

Cost Analysis

ComponentBatch Cost (USD/kg)Flow Cost (USD/kg)
Pd(dppf)Cl₂12,4509,880
TBSCl3,2002,950
B₂Pin₂6,7006,200

Chemical Reactions Analysis

Types of Reactions: (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Boronic acids, including (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid, have been investigated for their potential as anticancer agents. The ability of boronic acids to inhibit proteasomes has been linked to their therapeutic efficacy in cancer treatment. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting protein degradation pathways .

Case Study:
In a study published by the Royal Society of Chemistry, researchers synthesized various boronic acid derivatives and evaluated their cytotoxicity against different cancer cell lines. The indole moiety was found to enhance the selectivity and potency of the compounds against specific cancer types, indicating that this compound could be a promising candidate for further development .

Organic Synthesis

Cross-Coupling Reactions:
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the boronic acid, facilitating its use in various coupling reactions with aryl halides .

Data Table: Cross-Coupling Reactions

Reaction TypeReactantsConditionsYield (%)
Suzuki CouplingAryl Halide + Indole Boronic AcidPd catalyst, base85
Negishi CouplingAryl Halide + Indole Boronic AcidZn catalyst78
Stille CouplingAryl Halide + Indole Boronic AcidSn catalyst80

Material Science

Polymer Synthesis:
The compound has potential applications in the synthesis of functional polymers. Its ability to form stable complexes with metals can be leveraged to create polymeric materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating boronic acids into polymer matrices can improve their performance in various applications, including electronics and coatings .

Analytical Chemistry

Sensor Development:
this compound has been explored for its use in sensor technology, particularly in detecting biomolecules such as glucose. The boronate ester formation between the boronic acid and diols makes it suitable for developing selective sensors that respond to changes in concentration of specific analytes .

Case Study:
A recent study demonstrated the successful application of boronic acid-based sensors for glucose detection, highlighting their sensitivity and specificity. The incorporation of this compound into sensor designs showed improved detection limits compared to traditional methods .

Mechanism of Action

The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and protection-deprotection strategies. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid (CAS 351457-64-2): Differs in the boronic acid position (4- vs. 3-position on the indole ring).
  • (4-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid : The methoxycarbonyl group at the 2-position is electron-withdrawing, which could lower the boronic acid’s pKa and enhance its Lewis acidity compared to the TBDMS-protected analog. This increases reactivity toward diols but may reduce stability in aqueous environments .

Protecting Group Variations

  • (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS 913835-67-3): Features a Boc (tert-butoxycarbonyl) group instead of TBDMS. The Boc group is less bulky and more labile under acidic conditions, making this compound suitable for transient protection strategies in multistep syntheses.
  • (1-(Phenylsulfonyl)-1H-indol-3-yl)boronic acid (CAS 913835-83-3) : The phenylsulfonyl group is strongly electron-withdrawing, which stabilizes the boronate anion and lowers the pKa. This increases binding affinity to diols (e.g., in glucose sensing) but reduces hydrolytic stability compared to TBDMS-protected analogs .

Suzuki-Miyaura Cross-Coupling

The TBDMS group in (1-TBDMS-indol-3-yl)boronic acid prevents unwanted coordination of the indole nitrogen to palladium catalysts, improving reaction yields compared to unprotected indolyl boronic acids.

Bioconjugation and Inhibitor Design

The steric bulk of TBDMS may limit interactions in enzyme active sites compared to smaller groups. For instance, aliphatic boronic acids (e.g., compound 2 in ) showed higher inhibitory activity against penicillin-binding proteins (PBPs) due to reduced steric hindrance .

Physical and Chemical Properties

pKa and Binding Affinity

While direct pKa data for (1-TBDMS-indol-3-yl)boronic acid is unavailable, suggests that electron-donating groups like TBDMS raise the pKa, reducing Lewis acidity. This contrasts with fluorinated boronic acids (e.g., 4-MCPBA), which have lower pKa (~7.2) and higher glucose-binding affinity .

Thermal and Solubility Profiles

The TBDMS group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic solvents (e.g., THF, DMF). This contrasts with hydrophilic analogs like (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid (CAS 380430-49-9), which exhibit better water solubility .

Biological Activity

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid, with the CAS number 159590-02-0, is a boronic acid derivative featuring an indole moiety. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules and as a chemical probe in biological research.

  • Molecular Formula : C14H22BNO2Si
  • Molecular Weight : 275.23 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property that is exploited in various biochemical assays and drug design strategies. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and reactivity, making it suitable for diverse chemical transformations .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of boronic acids, including this compound. Antioxidant activity is crucial for protecting cells from oxidative stress and damage. The compound has demonstrated significant free radical scavenging capabilities, which can be quantitatively assessed using methods such as DPPH and ABTS assays. For instance, one study reported an IC50 value of 0.14 µg/mL for DPPH scavenging .

Antibacterial Activity

This compound exhibits promising antibacterial properties. It has been shown to effectively inhibit the growth of various bacterial strains, including Escherichia coli, at concentrations around 6.50 mg/mL . This activity is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it possesses a cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value of approximately 18.76 µg/mL, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The boronic acid functionality allows this compound to act as an inhibitor of various enzymes, including:

  • Acetylcholinesterase : IC50 = 115.63 µg/mL
  • Butyrylcholinesterase : IC50 = 3.12 µg/mL
  • Antiurease : IC50 = 1.10 µg/mL
  • Antithyrosinase : IC50 = 11.52 µg/mL .

These activities indicate its potential utility in treating conditions related to enzyme dysregulation.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of indole derivatives with tert-butyldimethylsilyl chloride in the presence of bases like imidazole or DMF . This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Case Study 1: Antioxidant Cream Formulation

A recent study utilized boronic acid derivatives in cream formulations aimed at enhancing skin health through antioxidant properties. The formulation was evaluated for its effectiveness against oxidative stress and demonstrated significant antioxidant activity alongside favorable dermatological safety profiles .

Case Study 2: Antibacterial Resistance Research

Research into combating bacterial resistance has highlighted the role of boronic acids like this compound in inhibiting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This positions this compound as a promising candidate in the development of new antibacterial therapies .

Q & A

Q. What are the optimal synthetic routes for preparing (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-borylation strategies. For example, analogous indole boronic acids are synthesized using Pd-catalyzed coupling (e.g., tetrakis(triphenylphosphine)palladium(0)) with sodium carbonate as a base in 1,2-dimethoxyethane under reflux . Key considerations:

  • Protecting group stability : The tert-butyldimethylsilyl (TBS) group on the indole nitrogen prevents undesired side reactions during boronation but may require anhydrous conditions to avoid hydrolysis .
  • Temperature : Reflux conditions (~85°C) improve reaction efficiency compared to room-temperature methods, especially for sterically hindered substrates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the TBS group (e.g., δ ~0.2 ppm for Si(CH3_3)2_2) and boronic acid moiety (broad ~8 ppm for B-OH) .
  • Mass spectrometry : High-resolution MS (exact mass: ~304.15 g/mol) validates molecular composition. For example, similar boronic acids show [M+H+^+] peaks at m/z 304.1526 .
  • X-ray crystallography : While not directly reported for this compound, SHELX programs are widely used for crystallographic refinement of boronic acid derivatives .

Q. How does the TBS group influence the compound’s stability and reactivity in aqueous/organic media?

  • Hydrolytic sensitivity : The TBS group is stable in neutral organic solvents but hydrolyzes under acidic or basic conditions, releasing the free indole NH. Storage at -20°C in anhydrous DMSO or THF is recommended .
  • Boronic acid stability : The boronic acid moiety may form cyclic trimeric anhydrides in non-polar solvents, requiring verification via 11B^{11}\text{B} NMR or FTIR (B-O stretches at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

The TBS group introduces steric bulk, which can reduce coupling efficiency. Methodological adjustments include:

  • Catalyst selection : Bulky ligands like SPhos or RuPhos enhance Pd-catalyzed coupling yields by stabilizing the transition state .
  • Solvent optimization : Mixed solvents (e.g., toluene/water) improve solubility and reduce aggregation of the boronic acid .
  • Microwave-assisted synthesis : Short, high-temperature pulses (e.g., 120°C for 10 min) accelerate sluggish reactions .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?

  • DFT calculations : Modeling the boronic acid’s Lewis acidity (pKa ~8.5) and steric parameters aids in predicting Suzuki-Miyaura coupling reactivity .
  • Docking studies : The indole-TBS scaffold may interact with protein targets (e.g., fibroblast activation protein inhibitors), as seen in radiopharmaceutical analogs .

Q. What are the emerging applications of this compound in targeted drug discovery or materials science?

  • Protease inhibition : Analogous TBS-protected indole boronic acids act as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) or fibroblast activation protein (FAP) .
  • Polymer synthesis : Boronic acid-functionalized indoles serve as monomers for stimuli-responsive hydrogels, leveraging pH-dependent boronate ester formation .

Contradictions and Data Gaps

  • Catalyst efficiency : reports Pd(PPh3_3)4_4 as effective, while newer ligands (e.g., XPhos) may offer better yields but lack direct experimental validation for this compound .
  • Biological activity : While radiopharmaceutical analogs highlight potential (), no direct data exists on this compound’s pharmacokinetics or toxicity.

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